1,3-Difluoro-2-methoxy-5-(2-methylallyl)benzene
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Overview
Description
1,3-Difluoro-2-methoxy-5-(2-methylallyl)benzene is an organic compound with the molecular formula C10H11F2O It is a derivative of benzene, where the benzene ring is substituted with two fluorine atoms, a methoxy group, and a 2-methylallyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-methoxy-5-(2-methylallyl)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,3-difluorobenzene.
Allylation: The 2-methylallyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-methylallyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-methoxy-5-(2-methylallyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like sodium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium thiolate in an aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Thiol derivatives.
Scientific Research Applications
1,3-Difluoro-2-methoxy-5-(2-methylallyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2-methoxy-5-(2-methylallyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. The methoxy and 2-methylallyl groups contribute to the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-2-methyl-5-nitrobenzene: Similar in structure but contains a nitro group instead of a methoxy group.
1,3-Difluoro-2-methoxybenzene: Lacks the 2-methylallyl group.
1,3-Difluoro-2-methylbenzene: Lacks both the methoxy and 2-methylallyl groups.
Uniqueness
1,3-Difluoro-2-methoxy-5-(2-methylallyl)benzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both electron-withdrawing fluorine atoms and electron-donating methoxy and 2-methylallyl groups creates a compound with a unique reactivity profile and potential for diverse applications.
Properties
IUPAC Name |
1,3-difluoro-2-methoxy-5-(2-methylprop-2-enyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c1-7(2)4-8-5-9(12)11(14-3)10(13)6-8/h5-6H,1,4H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCTVQNTXJPNQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=C(C(=C1)F)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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